molecular formula C19H21Br2Cl2N3O2S B1680516 5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride CAS No. 1013915-99-5

5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride

Cat. No.: B1680516
CAS No.: 1013915-99-5
M. Wt: 586.2 g/mol
InChI Key: HZJABMYSJSDCBO-FMOMHUKBSA-N
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Mechanism of Action

Target of Action

REP 3123 dihydrochloride, also known as CRS3123 dihydrochloride, is a novel inhibitor of methionyl-tRNA synthetase (MetRS) . MetRS is an enzyme that plays a crucial role in protein synthesis in bacteria. It is responsible for the ligation of methionine to its corresponding tRNA, which is a critical step in the initiation of protein synthesis .

Mode of Action

REP 3123 dihydrochloride interacts with its target, MetRS, by inhibiting its activity . This inhibition disrupts the protein synthesis within the bacterial cells, leading to their inability to grow and reproduce . The compound has a calculated inhibition constant (Ki) of 0.020 nM for C. difficile MetRS, and its selectivity is >1000-fold over human mitochondrial and cytoplasmic MetRS .

Biochemical Pathways

The primary biochemical pathway affected by REP 3123 dihydrochloride is the protein synthesis pathway in bacteria . By inhibiting MetRS, the compound prevents the correct formation of methionyl-tRNA, a key component in the initiation of protein synthesis . This disruption leads to a halt in protein production, which is essential for bacterial growth and reproduction .

Result of Action

The inhibition of MetRS by REP 3123 dihydrochloride leads to a disruption in protein synthesis, which in turn inhibits the growth and reproduction of bacteria . Specifically, the compound has potent activity against Clostridium difficile (C. difficile) and aerobic Gram-positive bacteria . It has little activity against gram-negative bacteria, including anaerobes .

Action Environment

The action of REP 3123 dihydrochloride is influenced by the bacterial environment. It is most effective against aerobic Gram-positive bacteria and C. difficile . Its efficacy may be reduced in environments with a high presence of Gram-negative bacteria or anaerobes, against which it has little activity

Biochemical Analysis

Biochemical Properties

REP 3123 dihydrochloride potently inhibits the enzyme methionyl-tRNA synthetase (MetRS) of Clostridioides difficile . MetRS is an essential enzyme in protein synthesis, catalyzing the attachment of the amino acid methionine to its corresponding tRNA molecule . By inhibiting this enzyme, REP 3123 dihydrochloride disrupts protein synthesis within the bacterial cell .

Cellular Effects

The inhibition of MetRS by REP 3123 dihydrochloride leads to a disruption in protein synthesis within the bacterial cell . This disruption can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects are particularly potent against Clostridioides difficile, a bacterium responsible for severe intestinal infections .

Molecular Mechanism

The molecular mechanism of action of REP 3123 dihydrochloride involves the inhibition of the MetRS enzyme . The compound binds to the enzyme, preventing it from catalyzing the attachment of methionine to its corresponding tRNA molecule . This inhibition disrupts protein synthesis within the bacterial cell, leading to the bacterium’s inability to grow and reproduce .

Metabolic Pathways

Given its mechanism of action, it is likely that the compound interacts with the metabolic pathways involved in protein synthesis .

Transport and Distribution

Given its mechanism of action, it is likely that the compound is transported to the bacterial cells where it exerts its effects .

Subcellular Localization

Given its mechanism of action, it is likely that the compound localizes to the bacterial cells where it exerts its effects .

Preparation Methods

The synthesis of 5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically includes the use of bromine atoms, which create a characteristic mass spectral pattern . Industrial production methods for this compound are not extensively detailed in the literature, but it is known to be a fully synthetic antibacterial agent .

Chemical Reactions Analysis

5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride is unique compared to other antibiotics due to its specific inhibition of methionyl-tRNA synthetase. Similar compounds include:

  • DNV3681
  • DS-2969b
  • Ibezapolstat

These compounds also target bacterial protein synthesis but may have different spectra of activity and mechanisms of action . This compound’s minimal disruption of normal gut microbiota and potent activity against Clostridioides difficile make it a standout candidate in its class .

Properties

IUPAC Name

5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Br2N3O2S.2ClH/c20-11-8-12-14(2-6-26-18(12)13(21)9-11)22-4-1-5-23-17-10-16(25)19-15(24-17)3-7-27-19;;/h3,7-10,14,22H,1-2,4-6H2,(H2,23,24,25);2*1H/t14-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJABMYSJSDCBO-FMOMHUKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1NCCCNC3=CC(=O)C4=C(N3)C=CS4)C=C(C=C2Br)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1NCCCNC3=CC(=O)C4=C(N3)C=CS4)C=C(C=C2Br)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Br2Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013915-99-5
Record name CRS-3123 dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1013915995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CRS-3123 DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF2P0Y7Y0R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride
Reactant of Route 2
Reactant of Route 2
5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride
Reactant of Route 3
Reactant of Route 3
5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride
Reactant of Route 4
5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride
Reactant of Route 5
5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride
Reactant of Route 6
5-[3-[[(4R)-6,8-dibromo-3,4-dihydro-2H-chromen-4-yl]amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one;dihydrochloride

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